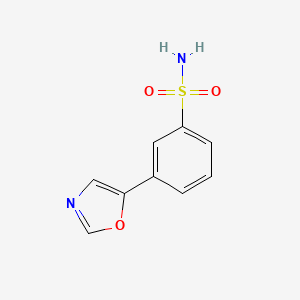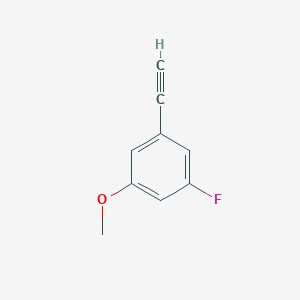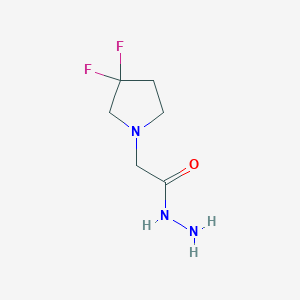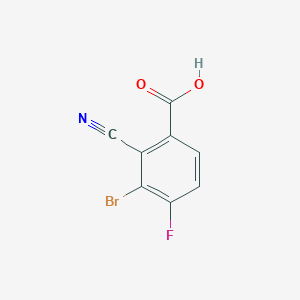
3-Bromo-4-cyano-2-(trifluoromethyl)aniline
説明
3-Bromo-4-cyano-2-(trifluoromethyl)aniline, also known as 3-BCTA, is an important synthetic intermediate used in the production of various pharmaceuticals, agrochemicals, and other materials. It is a very useful reagent in organic synthesis due to its versatility and its ability to undergo a variety of chemical reactions. 3-BCTA has a wide range of applications in the fields of medicinal chemistry, biochemistry, and materials science.
作用機序
3-Bromo-4-cyano-2-(trifluoromethyl)aniline is a versatile reagent that can undergo a variety of chemical reactions. It can act as an electrophile in nucleophilic substitution reactions, and it can also act as a nucleophile in electrophilic substitution reactions. It can also be used for the synthesis of heterocyclic compounds, polymers, and other materials.
Biochemical and Physiological Effects
3-Bromo-4-cyano-2-(trifluoromethyl)aniline has been extensively studied for its biochemical and physiological effects. Studies have shown that 3-Bromo-4-cyano-2-(trifluoromethyl)aniline has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. It has also been reported to have anti-oxidant, anti-fungal, and anti-viral activities. In addition, 3-Bromo-4-cyano-2-(trifluoromethyl)aniline has been shown to have a protective effect against oxidative stress and has been shown to be effective in treating certain neurological disorders.
実験室実験の利点と制限
3-Bromo-4-cyano-2-(trifluoromethyl)aniline is a very useful reagent for laboratory experiments due to its versatility and its ability to undergo a variety of chemical reactions. It is also relatively easy to synthesize and is relatively inexpensive. However, it is important to note that 3-Bromo-4-cyano-2-(trifluoromethyl)aniline is a toxic compound and should be handled with caution. In addition, it is important to note that 3-Bromo-4-cyano-2-(trifluoromethyl)aniline should not be used in the presence of strong acids or bases as it can react with them to form hazardous compounds.
将来の方向性
The potential applications of 3-Bromo-4-cyano-2-(trifluoromethyl)aniline are still being explored. Future research could focus on developing new and improved synthesis methods for 3-Bromo-4-cyano-2-(trifluoromethyl)aniline. Additionally, further research could be conducted to explore the potential therapeutic applications of 3-Bromo-4-cyano-2-(trifluoromethyl)aniline, such as its use in the treatment of various diseases and disorders. Finally, research could be conducted to investigate the potential environmental impacts of 3-Bromo-4-cyano-2-(trifluoromethyl)aniline and its potential for environmental pollution.
科学的研究の応用
3-Bromo-4-cyano-2-(trifluoromethyl)aniline has been extensively used in scientific research due to its versatile nature. It has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other materials. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines and imidazoles. In addition, 3-Bromo-4-cyano-2-(trifluoromethyl)aniline has been used in the synthesis of polymers, dyes, and pigments.
特性
IUPAC Name |
4-amino-2-bromo-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-4(3-13)1-2-5(14)6(7)8(10,11)12/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHSDOUDHXPTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine](/img/structure/B1413716.png)
![(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1413718.png)
![N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea](/img/structure/B1413719.png)
![methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1413721.png)
![Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B1413723.png)




![[1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol](/img/structure/B1413733.png)



